molecular formula C12H18N4O B14862477 (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine

Cat. No.: B14862477
M. Wt: 234.30 g/mol
InChI Key: RQRMZGBBJQBPRB-UHFFFAOYSA-N
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Description

The compound (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine is a synthetic organic molecule that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids or their derivatives. Common reagents include phosphoryl chloride (POCl₃) or sulfuric acid (H₂SO₄) as cyclization agents.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between a suitable aldehyde and an amine, followed by cyclization.

    Attachment of the Butan-2-yl Group: The butan-2-yl group can be introduced through alkylation reactions using alkyl halides or other suitable alkylating agents.

    Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor using reagents such as sodium cyanoborohydride (NaBH₃CN) or hydrogen gas (H₂) with a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., chlorine, bromine), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

(5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It may be used in the study of biological processes and as a probe for investigating enzyme activities.

    Medicine: The compound could be explored for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activities. The pathways involved could include inhibition of enzyme activity, binding to receptor sites, or interference with DNA/RNA synthesis.

Comparison with Similar Compounds

Similar Compounds

    (5-(3-methyl-2-(1H-pyrrol-1-yl)butan-2-yl)-1,2,4-oxadiazol-3-yl)methanamine: can be compared with other oxadiazole derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. For example, the presence of the pyrrole ring and the butan-2-yl group may enhance its binding affinity to certain biological targets or improve its solubility in organic solvents.

Properties

Molecular Formula

C12H18N4O

Molecular Weight

234.30 g/mol

IUPAC Name

[5-(3-methyl-2-pyrrol-1-ylbutan-2-yl)-1,2,4-oxadiazol-3-yl]methanamine

InChI

InChI=1S/C12H18N4O/c1-9(2)12(3,16-6-4-5-7-16)11-14-10(8-13)15-17-11/h4-7,9H,8,13H2,1-3H3

InChI Key

RQRMZGBBJQBPRB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)(C1=NC(=NO1)CN)N2C=CC=C2

Origin of Product

United States

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